Morpholine-2-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)4-3-7-1-2-8-4/h4,7H,1-3H2,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBRWGUVMBEGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Morpholine 2 Carbothioamide and Its Derivatives
Classical Approaches to Carbothioamide Synthesis
The formation of a carbothioamide group is a well-established transformation in organic synthesis. The most common precursor for this functional group is the corresponding carboxamide, which can be converted through thionation. Alternatively, the carbon-sulfur double bond can be formed through reactions involving isothiocyanates.
The most direct method for synthesizing a thioamide is the thionation of its corresponding amide. This involves treating the amide with a sulfur-transfer agent that replaces the carbonyl oxygen with a sulfur atom. The general precursor for the target compound would therefore be Morpholine-2-carboxamide (B182236). A variety of thionating agents are available, each with specific reactivity profiles and applications. organic-chemistry.org
Lawesson's reagent (LR) is one of the most widely used reagents for this transformation due to its effectiveness under relatively mild conditions. researchgate.net Other common reagents include phosphorus pentasulfide (P₄S₁₀) and, more recently, other organophosphorus-sulfur compounds. organic-chemistry.orgchemrxiv.org Solvent-free methods using Lawesson's reagent under microwave irradiation have also been developed to expedite the reaction and simplify purification. organic-chemistry.org The thionation of morpholine-2,5-diones with Lawesson's reagent has been reported to yield the corresponding 5-thioxomorpholin-2-ones and morpholine-2,5-dithiones, demonstrating the feasibility of this reaction on a related morpholine (B109124) scaffold. researchgate.net
Table 1: Common Thionating Agents for Amide to Thioamide Conversion
| Reagent Name | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Toluene or xylene, reflux | Widely used, soluble in many organic solvents. |
| Phosphorus Pentasulfide | P₄S₁₀ | Pyridine or other high-boiling solvents, heat | Powerful, less selective, often used for less reactive amides. organic-chemistry.org |
| PSCl₃/H₂O/Et₃N | PSCl₃ | Solventless, microwave irradiation | A rapid and efficient protocol for various carbonyls. organic-chemistry.org |
Isothiocyanates (R-N=C=S) are versatile intermediates for the synthesis of thioamides and related compounds. They serve as electrophilic building blocks that can react with a variety of nucleophiles. For instance, the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with an isothiocyanate can form a secondary thioamide after workup.
A classical method that incorporates this reactivity is the Willgerodt–Kindler reaction. This process typically involves reacting an aldehyde or ketone with an amine and elemental sulfur. chemrxiv.orgrsc.org The reaction proceeds through a complex mechanism that often involves the in-situ formation of an enamine, which then reacts with sulfur to ultimately form the thioamide product. This multicomponent approach is highly effective for synthesizing a wide range of thioamides. rsc.org
Targeted Synthesis of the Morpholine-2-carbothioamide Core
Direct synthesis of this compound is not widely reported; therefore, its preparation relies on the synthesis of a suitable precursor, such as (S)-N-BOC-morpholine-2-carboxylic acid or Morpholine-2-carboxamide, followed by functional group transformation. nih.gov Modern synthetic strategies, including multicomponent reactions and catalyst-mediated routes, offer efficient ways to construct the core morpholine structure.
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. rsc.org The de novo synthesis of the morpholine ring can be achieved using an MCR approach, such as the Ugi four-component reaction (Ugi-4CR), followed by a subsequent cyclization step. acs.orgresearchgate.net
A plausible MCR strategy to access a precursor for this compound could involve the reaction of an amino alcohol, an α-hydroxy aldehyde (like glycoaldehyde), an isocyanide, and a carboxylic acid. The resulting Ugi adduct would contain the necessary atoms and functionalities to undergo an intramolecular cyclization (e.g., an Sₙ2 reaction) to form the morpholine ring with a functional handle at the C-2 position, which can then be converted to the carbothioamide. acs.org This approach allows for the creation of highly substituted morpholine scaffolds that would be difficult to access through traditional linear syntheses. acs.org
The synthesis of the morpholine ring system can be efficiently achieved through various catalyst-mediated reactions. These methods often provide high levels of stereocontrol and functional group tolerance. Catalysts based on palladium, iron, and ruthenium have been successfully employed for the cyclization of appropriately substituted amino alcohols or aminoalkynes to form the morpholine heterocycle. organic-chemistry.org
For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can produce substituted morpholines in high yields and diastereoselectivities. organic-chemistry.org Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate to yield the morpholine core. organic-chemistry.org An operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin (B41342) has been developed, providing a key precursor without the need for chromatography. nih.gov This carboxylic acid can be converted to the primary amide and subsequently thionated to yield the target this compound.
Table 2: Selected Catalytic Methods for Morpholine Ring Synthesis
| Catalyst System | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Pd(0) / Fe(III) | Vinyloxiranes and Amino-alcohols | Tandem Tsuji-Trost / Heterocyclization | organic-chemistry.org |
| Ru Catalyst | Aminoalkyne | Hydroamination / Asymmetric Transfer Hydrogenation | organic-chemistry.org |
| BF₃·OEt₂ | N-tethered Alkenol | Intramolecular Hydroalkoxylation | organic-chemistry.org |
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. These principles can be applied to both the synthesis of the morpholine ring and the formation of the thioamide group.
A recently developed green protocol for morpholine synthesis involves a one or two-step, redox-neutral reaction using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. chemrxiv.org This method avoids the use of hazardous reagents like chloroacetyl chloride and metal hydride reducing agents typically used in traditional multi-step syntheses. chemrxiv.org
For the thioamide formation step, green methods include the use of elemental sulfur in biodegradable deep eutectic solvents (DES), which can serve as both the solvent and catalyst, eliminating the need for volatile organic compounds. rsc.orgrsc.orgresearchgate.net Water has also been employed as a green solvent for the synthesis of thioamides, proceeding without the need for external energy input or catalysts. organic-chemistry.org A sustainable pathway to this compound would therefore involve the green synthesis of a morpholine-2-carboxamide precursor followed by a solvent-free or water-mediated thionation.
Derivatization Strategies for this compound
The derivatization of this compound can be strategically approached by targeting the distinct reactive sites within the molecule: the nitrogen and sulfur atoms of the carbothioamide group, and the potential for this group to participate in cyclization reactions to form fused heterocyclic systems.
N-Substituted Derivatives
The synthesis of N-substituted morpholine-2-carbothioamides can be logically achieved through a two-step process starting from a suitable precursor like morpholine-2-carboxylic acid. This approach involves the initial formation of an N-substituted carboxamide, followed by a thionation reaction.
First, an appropriate morpholine-2-carboxylic acid is activated and coupled with a primary or secondary amine. Common methods for this amide bond formation include conversion of the carboxylic acid to an acid chloride, followed by reaction with the amine, or the use of standard peptide coupling reagents. Subsequently, the resulting N-substituted morpholine-2-carboxamide is subjected to thionation. Lawesson's reagent is a widely used and effective reagent for converting the carbonyl group of the amide into a thiocarbonyl group, yielding the desired N-substituted this compound. mdpi.com This strategy allows for the introduction of a wide variety of substituents on the nitrogen atom, depending on the choice of the amine in the initial coupling step.
Table 1: Proposed Synthesis of N-Substituted this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Amide Formation | SOCl₂ or coupling agents (e.g., DCC, HATU), R¹R²NH | N,N-disubstituted-morpholine-2-carboxamide |
S-Functionalized Derivatives
The sulfur atom of the carbothioamide group is nucleophilic and can be targeted for functionalization, most commonly through alkylation. This reaction leads to the formation of S-alkyl thioimidates, which are valuable synthetic intermediates.
The S-alkylation is typically carried out by treating the this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. The base deprotonates the thioamide, enhancing the nucleophilicity of the sulfur atom, which then attacks the electrophilic carbon of the alkyl halide. This process results in the formation of a stable S-functionalized derivative, effectively transforming the thiocarbonyl group into a thioimidate ester.
Heterocyclic Ring Fusion Approaches
The carbothioamide functional group is a versatile precursor for the construction of various fused or linked heterocyclic rings. One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, which can be adapted to synthesize morpholinyl-thiazole derivatives.
In this approach, this compound can serve as the thioamide component. Reaction with an α-haloketone in the presence of a base leads to a cyclization and dehydration sequence, resulting in the formation of a thiazole ring directly attached to the C2 position of the morpholine ring. researchgate.netnih.govorganic-chemistry.org The nature of the substituents on the resulting thiazole ring can be varied by changing the α-haloketone used in the synthesis. This methodology provides a direct route to complex heterocyclic systems incorporating the morpholine-2-yl scaffold. researchgate.netnih.gov By analogy, the reactive nature of the thioamide group could also enable its use in synthesizing other fused heterocycles, such as 1,2,4-triazoles, by reacting with appropriate reagents. researchgate.net
Table 2: Hantzsch Thiazole Synthesis from this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of enantiomerically pure morpholine derivatives is crucial for their application in pharmacology. Stereoselective synthesis of chiral this compound isomers can be achieved by starting with an enantiopure precursor, most notably a chiral morpholine-2-carboxylic acid.
Several asymmetric strategies have been developed to access 2-substituted chiral morpholines. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net A key intermediate for the target molecule is (S)-N-BOC-morpholine-2-carboxylic acid, which can be prepared through various stereoselective methods. researchgate.netnih.gov For instance, enzyme-catalyzed kinetic resolution of racemic intermediates has proven effective in isolating the desired enantiomer of a morpholine-2-carboxylate ester, which can then be hydrolyzed to the carboxylic acid. researchgate.net
Once the enantiomerically pure morpholine-2-carboxylic acid is obtained, it can be converted to the corresponding primary amide. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride or with coupling agents) and reacting it with ammonia. The final step is the thionation of the chiral primary amide, for which Lawesson's reagent is highly effective, to yield the target chiral this compound while preserving the stereochemical integrity of the C2 chiral center. mdpi.com
Table 3: Stereoselective Synthesis Pathway
| Step | Description | Key Features |
|---|---|---|
| 1 | Asymmetric Synthesis of Precursor | Synthesis of enantiopure morpholine-2-carboxylic acid via methods like enzymatic resolution. researchgate.net |
| 2 | Amidation | Conversion of the chiral carboxylic acid to the primary carboxamide. |
Chemical Reactivity and Reaction Mechanisms of Morpholine 2 Carbothioamide
Nucleophilic and Electrophilic Reactivity of the Carbothioamide Moiety
The sulfur atom of the carbothioamide is a soft nucleophile and readily reacts with soft electrophiles such as alkylating agents. This S-alkylation reaction is a common and highly efficient transformation for thioamides, leading to the formation of thioimidate intermediates. These intermediates are valuable synthons for further chemical modifications.
A classic example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone (which acts as an alkylating agent). In the context of Morpholine-2-carbothioamide, the reaction would proceed via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to yield a 2-(thiazol-2-yl)morpholine derivative.
The general mechanism involves:
S-Alkylation: The sulfur atom of the this compound attacks the carbon bearing the halogen, displacing it to form an S-alkylated intermediate (a thioimidate).
Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone to form a five-membered heterocyclic intermediate.
Dehydration: Elimination of a water molecule from this intermediate results in the formation of the aromatic thiazole ring.
| Thioamide | Alkylating Agent (α-Haloketone) | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Thioacetamide | Phenacyl bromide | 2-Methyl-4-phenylthiazole | Ethanol, Reflux | 85 |
| Thiobenzamide | Chloroacetone | 4-Methyl-2-phenylthiazole | Ethanol, Reflux | 90 |
| Thiourea | Phenacyl bromide | 2-Amino-4-phenylthiazole | Ethanol, Reflux | 95 |
The reaction of thioamides with simple carbonyl compounds like aldehydes and ketones typically requires activation, as the carbonyl carbon is less electrophilic than the α-carbon of a haloketone. However, under acidic or basic conditions, condensation reactions can occur. For this compound, the nitrogen of the carbothioamide can react with an aldehyde to form a Schiff base-like intermediate, which can then undergo further reactions.
More synthetically useful are reactions with α,β-unsaturated carbonyl compounds or dicarbonyl compounds, which can lead to the formation of various heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine-thione derivative through a condensation-cyclization sequence.
The table below illustrates the typical condensation reactions of thioamides with aldehydes.
| Thioamide | Carbonyl Compound | Product Type | Conditions |
|---|---|---|---|
| Thioacetamide | Benzaldehyde | N-Benzylidenethioacetamide | Acid catalyst, Heat |
| Thiourea | Acetone | (Propan-2-ylidene)thiourea | Base catalyst |
Cyclization Reactions Involving this compound
The carbothioamide group is a key functional group for the synthesis of various sulfur and nitrogen-containing heterocycles. By reacting this compound with appropriate bifunctional reagents, it is possible to construct fused heterocyclic systems where the new ring is attached to the morpholine (B109124) core.
The reaction of this compound with reagents containing two electrophilic centers is a powerful strategy for the synthesis of fused heterocycles. The specific heterocycle formed depends on the nature of the bifunctional reagent.
Thiazoles: As discussed in section 3.1.1, reaction with α-haloketones leads to the formation of a thiazole ring, resulting in a 2-(thiazol-2-yl)morpholine system.
1,3,4-Thiadiazoles: Reaction with acyl hydrazides or similar reagents can lead to the formation of 1,3,4-thiadiazoles. The reaction typically proceeds through the formation of a thiohydrazide intermediate followed by acid-catalyzed cyclization and dehydration.
1,3,4-Thiadiazines: Reaction with α-halocarbonyl compounds that also possess a leaving group on the carbonyl carbon (like α-haloacyl halides) can lead to the formation of six-membered thiadiazine rings.
These cyclization reactions significantly expand the molecular complexity and provide access to novel chemical scaffolds with potential applications in medicinal chemistry and materials science.
Ring expansion and contraction reactions of the morpholine ring in this compound are not commonly reported. Such transformations typically require specific reaction conditions or structural features that facilitate skeletal rearrangements.
One potential, though not directly analogous, reaction is the photochemical ring contraction of N-acylated morpholine derivatives. Research has shown that UV irradiation of certain N-acyl morpholines can induce a Norrish Type II reaction, leading to a 1,4-diradical intermediate. This intermediate can then undergo C-N bond cleavage and subsequent intramolecular cyclization to form a smaller ring, such as a substituted tetrahydrofuran. While this reaction does not directly involve the carbothioamide group, it illustrates a potential pathway for the transformation of the morpholine scaffold itself under specific conditions. The applicability of such a reaction to this compound would depend on the photochemical properties of the carbothioamide group and its influence on the N-acyl morpholine photochemistry.
Tautomerism and Isomerism Studies of this compound
Tautomerism:
This compound can exist in two tautomeric forms due to the migration of a proton: the thione form and the thiol form.
Thione Form: C(=S)NH₂
Thiol Form: C(-SH)=NH
In the vast majority of simple thioamides, the thione form is overwhelmingly favored in the tautomeric equilibrium in both solid and solution phases. Spectroscopic studies, such as IR and NMR, typically show signals consistent with the thione structure. For instance, the IR spectrum would show a characteristic C=S stretching vibration, while the ¹H NMR would show distinct signals for the NH₂ protons. The absence of a prominent S-H stretching band in the IR spectrum is a strong indicator of the dominance of the thione tautomer. Computational studies on various thioamides have consistently shown that the thione form is thermodynamically more stable than the thiol form by several kcal/mol.
Isomerism:
Due to the presence of a substituent at the C2 position of the morpholine ring, this compound can exhibit stereoisomerism. The C2 carbon is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S isomers).
Furthermore, the morpholine ring itself is not planar and exists predominantly in a chair conformation. This gives rise to conformational isomers. For a 2-substituted morpholine, the carbothioamide group can occupy either an axial or an equatorial position.
Equatorial Conformer: The substituent is pointing away from the general plane of the ring.
Axial Conformer: The substituent is pointing perpendicular to the general plane of the ring.
Generally, for monosubstituted cyclohexanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is more stable due to the avoidance of 1,3-diaxial steric interactions. Therefore, it is expected that the equatorial conformer of this compound would be the more stable and thus the more populated conformer at equilibrium. The specific conformational preference can be studied using techniques like NMR spectroscopy (by analyzing coupling constants) and computational modeling.
Mechanistic Insights into Key Transformations of this compound
General principles of organic chemistry allow for predictions about the potential reactivity of the carbothioamide group, which can act as a nucleophile through its sulfur or nitrogen atoms and is known to be a key precursor in the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, carbothioamides are often used in Hantzsch thiazole synthesis or similar cyclization reactions. Nevertheless, without specific studies conducted on this compound, a detailed, evidence-based discussion of its mechanistic pathways is not possible.
Further empirical research and computational studies would be necessary to establish the precise mechanisms of its transformations, the influence of the morpholine ring on the reactivity of the 2-carbothioamide group, and to generate the specific data required for a thorough mechanistic analysis.
Advanced Spectroscopic and Structural Elucidation of Morpholine 2 Carbothioamide and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of morpholine-containing compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of the molecule's connectivity and stereochemistry.
In the case of morpholine (B109124) derivatives, the characteristic chair conformation of the six-membered ring is a key feature. The axial and equatorial protons on the morpholine ring exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum. For instance, in N-substituted morpholines, the protons on the carbons adjacent to the nitrogen and oxygen atoms typically appear as complex multiplets due to spin-spin coupling. The specific chemical shifts are influenced by the nature of the substituent at the 2-position.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide through-space correlations between protons, which are crucial for determining their spatial proximity and thus the preferred conformation of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Morpholine Moiety in a Derivative Compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2, H-6 (axial) | ~2.8-3.0 | ~45-50 |
| H-2, H-6 (equatorial) | ~3.6-3.8 | ~45-50 |
| H-3, H-5 (axial) | ~3.5-3.7 | ~66-68 |
| H-3, H-5 (equatorial) | ~3.8-4.0 | ~66-68 |
Note: These are approximate values and can vary significantly based on the substituent and solvent.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding.
The IR spectrum of a morpholine-containing compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations for Morpholine-2-carbothioamide would include:
N-H stretching: A band in the region of 3100-3500 cm⁻¹, characteristic of the amine group in the morpholine ring and the thioamide group. The position and shape of this band can indicate the extent of hydrogen bonding.
C-H stretching: Bands in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) groups in the morpholine ring.
C=S stretching (Thioamide I band): This vibration is expected to appear in the 1200-1400 cm⁻¹ region.
C-N stretching (Thioamide II band): Typically found in the 1400-1600 cm⁻¹ region.
C-O-C stretching: An intense band, characteristic of the ether linkage in the morpholine ring, usually observed around 1100 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration, for instance, often gives a strong signal in the Raman spectrum. Studies on related carbothioamides have utilized both FT-IR and FT-Raman spectroscopy to perform detailed vibrational analysis, aided by computational methods to assign the observed bands to specific vibrational modes. nih.gov
Intermolecular interactions, particularly hydrogen bonds involving the N-H and C=S groups, can be studied by observing shifts in the corresponding vibrational frequencies. For example, in the solid state, strong hydrogen bonding can lead to a broadening and red-shifting of the N-H stretching band.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3500 |
| C-H (CH₂) | Stretching | 2800-3000 |
| C=S | Stretching | 1200-1400 |
| C-N | Stretching | 1400-1600 |
Single Crystal X-Ray Diffraction for Solid-State Structure and Polymorphism Studies
Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.
For this compound, an SC-XRD study would confirm the chair conformation of the morpholine ring and provide detailed information about the geometry of the carbothioamide group. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal structure.
A study on a new polymorph of N-benzoyl-morpholine-4-carbothioamide revealed a complex crystal structure with ten crystallographically independent molecules in the asymmetric unit. otago.ac.nz This highlights the potential for polymorphism in morpholine carbothioamide derivatives, where different crystalline forms can exhibit distinct physical properties. The analysis of this structure showed that the morpholine rings adopt chair conformations and the crystal packing is dominated by N-H···O, C-H···O, and C-H···S hydrogen bonds. otago.ac.nz
Table 3: Illustrative Crystallographic Data for a Morpholine Derivative (N-benzoyl-morpholine-4-carbothioamide)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a (Å) | 22.2226 (9) |
| b (Å) | 11.7520 (3) |
| c (Å) | 24.9361 (8) |
| β (°) | 111.054 (4) |
| Volume (ų) | 6077.6 (4) |
Data from a study on a polymorph of N-benzoyl-morpholine-4-carbothioamide. otago.ac.nz
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Various ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), can be employed.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure. In the case of morpholine derivatives, characteristic fragmentation pathways often involve the cleavage of the morpholine ring or the loss of substituents. For example, in the mass spectra of certain N-substituted morpholine derivatives, a fragment ion corresponding to the loss of the morpholine core has been observed. core.ac.uk
The fragmentation of the carbothioamide group would also produce characteristic ions. Understanding these fragmentation pathways is crucial for the structural elucidation of novel this compound derivatives and their metabolites.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions associated with the carbothioamide chromophore. The lone pair of electrons on the sulfur and nitrogen atoms (n electrons) and the pi-system of the C=S bond (π electrons) are involved in these transitions.
The solvent can have a significant effect on the position of these absorption bands. In metal complexes of morpholine dithiocarbamates, a related class of compounds, the electronic spectra exhibit bands that are shifted upon coordination to a metal ion, indicating the involvement of the ligand's electronic system in the metal-ligand bonding. researchgate.net The study of these complexes often involves the analysis of d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. bendola.com
Table 4: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| n → π* | C=S | 300 - 400 |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization
Since this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of these enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative bands at the wavelengths of electronic transitions, and the spectra of the two enantiomers will be mirror images of each other. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used for enantiomeric characterization.
While specific CD/ORD data for this compound is not available in the provided search results, these techniques would be indispensable for the stereochemical analysis of its enantiomerically pure forms or for monitoring the progress of asymmetric syntheses.
Theoretical and Computational Chemistry Studies of Morpholine 2 Carbothioamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and predicting the reactivity of Morpholine-2-carbothioamide derivatives. These studies typically employ methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and compute various electronic descriptors. researchgate.nettandfonline.comnih.gov
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This helps in predicting how the molecule will interact with other species. researchgate.nettandfonline.com
Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge transfer, intramolecular interactions, and the delocalization of electron density. nih.govresearchgate.net It helps in understanding hyperconjugative interactions that contribute to the molecule's stability. researchgate.net
Non-Linear Optical (NLO) Properties : The first-order hyperpolarizability is often calculated to assess the potential of these molecules in NLO applications. researchgate.net
Studies on related N-acyl-morpholine-4-carbothioamides and pyrazole-1-carbothioamides have successfully used these methods to correlate computed parameters with experimental observations, confirming molecular structures and predicting reactive behaviors. researchgate.nettandfonline.com
| Parameter | Methodology | Significance | Reference |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure, bond lengths, and angles. | researchgate.netnih.gov |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. | researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. | researchgate.nettandfonline.com |
| Natural Bond Orbital (NBO) Analysis | DFT | Details charge delocalization and stabilizing intramolecular interactions. | nih.govresearchgate.net |
Conformational Analysis and Energy Landscapes of this compound
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) and determining their relative stabilities to construct an energy landscape. nih.govchemrxiv.org
The core morpholine (B109124) ring is known to exist predominantly in a chair conformation. nih.gov Advanced spectroscopic techniques combined with theoretical calculations on the parent morpholine molecule have identified two distinct chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.gov These two conformers have a very small energy difference, determined to be approximately 109 ± 4 cm⁻¹, indicating that both populations can exist in equilibrium under standard conditions. nih.gov The presence of the carbothioamide group at the 2-position introduces additional rotational barriers and potential conformers, which can be explored using computational methods to map the complete potential energy surface. chemrxiv.org Understanding this landscape is critical, as different conformers may exhibit different binding affinities to biological targets.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations are employed to understand its dynamic behavior in a biologically relevant environment, such as in an aqueous solution. dntb.gov.ua These simulations can reveal how the solvent affects the compound's conformation and how it interacts with surrounding molecules.
A typical MD simulation might run for a duration of 100 nanoseconds, using a model like the SPC water model to simulate the solvent environment. dntb.gov.ua Such simulations can assess the stability of the compound's conformation and its complexes with biological targets (e.g., proteins or DNA). The analysis of the simulation trajectory provides insights into intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their stability over time. dntb.gov.ua This information is crucial for understanding the mechanistic basis of the molecule's biological activity at a pre-clinical level.
| Simulation Parameter | Typical Value/Model | Purpose | Reference |
|---|---|---|---|
| Simulation Time | e.g., 100 ns | To observe the dynamic stability and conformational changes over a significant timescale. | dntb.gov.ua |
| Solvent Model | e.g., SPC Water Model | To simulate the effects of an aqueous environment on the solute. | dntb.gov.ua |
| Ensemble | e.g., NPT (Isothermal-isobaric) | To maintain constant pressure and temperature, mimicking physiological conditions. | dntb.gov.ua |
| Analysis Metrics | RMSD, RMSF, Interaction Fingerprints | To quantify stability, flexibility, and the nature of intermolecular interactions. | dntb.gov.ua |
QSAR Modeling of this compound Derivatives (excluding clinical applications)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are developed to predict their potency in non-clinical contexts, such as enzyme inhibition. nih.gov
For instance, a QSAR model was developed for morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II. nih.gov The model established a correlation between the inhibitory activity (pIC₅₀) and a set of molecular descriptors: pIC₅₀ = -60.0735 + 0.4231 * (GATS2c) + 6.4836 * (SpMax2_Bhv) + 32.6610 * (SpMin6_Bhe) - 1.2490 * (VP-6) nih.gov
The descriptors in this model quantify specific molecular properties:
GATS2c : Geary autocorrelation – lag 2 / weighted by charges.
SpMax2_Bhv : Largest eigenvalue of the Burden matrix, weighted by van der Waals volumes.
SpMin6_Bhe : Smallest eigenvalue of the Burden matrix, weighted by Sanderson electronegativities.
VP-6 : A molecular profile descriptor.
This model, with a high correlation coefficient (R² = 0.9238), demonstrates how specific physicochemical properties influence the inhibitory activity. nih.gov Other advanced QSAR techniques, such as 3D-QSAR (CoMFA, CoMSIA) and non-linear methods like Gene Expression Programming (GEP), have also been applied to related heterocyclic compounds to create predictive models for guiding the synthesis of more potent analogs. nih.govfrontiersin.org
| Model Component | Description | Example Value/Descriptor | Reference |
|---|---|---|---|
| Dependent Variable | The biological activity being modeled. | pIC₅₀ (inhibitory concentration) | nih.gov |
| Independent Variables | Calculated molecular descriptors. | GATS2c, SpMax2_Bhv, SpMin6_Bhe, VP-6 | nih.gov |
| Statistical Quality | Metrics indicating the model's predictive power. | R² = 0.9238, Q²loo = 0.8534 | nih.gov |
Molecular Docking Studies (Mechanistic Biological Interactions, Pre-clinical)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to study the mechanistic interactions between this compound derivatives and their biological targets at a molecular level. scispace.com
Docking studies have been performed on morpholine-containing compounds against a variety of pre-clinical targets:
Enzymes : Derivatives have been docked into the active site of enzymes like bovine Carbonic Anhydrase-II and bacterial Enoyl-ACP reductase. nih.govscispace.com For Carbonic Anhydrase-II, docking scores ranged from -6.102 to -3.426 kcal/mol. nih.gov A potent morpholine-linked thiazolidinone showed a strong binding affinity of -8.6 kcal/mol towards Enoyl-ACP reductase. scispace.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues like valine, threonine, and aspartate. nih.govnih.gov
DNA and RNA : Carbothioamide-based analogs have been docked with DNA duplexes, showing significant binding affinities (e.g., -7.1 and -6.9 kcal/mol) and suggesting an intercalative binding mode. nih.gov Docking has also been used to investigate the binding affinities of N-acyl-morpholine-4-carbothioamide derivatives to RNA targets. researchgate.net
These studies are crucial for understanding the compound's mechanism of action, rationalizing structure-activity relationships, and providing a structural basis for further optimization. nih.gov
| Derivative Class | Biological Target | Reported Binding Affinity / Docking Score | Key Interactions | Reference |
|---|---|---|---|---|
| Morpholine derived thiazoles | Carbonic Anhydrase-II | -6.102 to -3.426 kcal/mol | Interactions with active site zinc and amino acid residues. | nih.gov |
| Morpholine linked thiazolidinones | Enoyl-ACP Reductase | -8.6 kcal/mol | Hydrogen bonding, van der Waals forces, hydrophobic interactions. | scispace.com |
| Carbothioamide pyrazoline analogs | DNA | -7.1 kcal/mol | Intercalative binding. | nih.gov |
| N-acyl-morpholine-4-carbothioamides | RNA | Docking scores used to establish binding affinities. | Not specified. | researchgate.net |
Reaction Pathway Analysis and Transition State Calculations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. researchgate.net
A critical component of this analysis is the calculation of transition states (TS), which are the high-energy structures that exist at the peak of the reaction energy barrier. nih.gov The energy of the transition state determines the activation energy (ΔG‡ or ΔE‡) of the reaction, which is directly related to the reaction rate. nih.gov For example, transition state calculations have been used to predict the reaction rates (log(kGSH)) of compounds undergoing Michael additions. nih.gov
For morpholine-containing systems, reaction pathways have been computationally analyzed for processes such as morpholine-assisted CO₂ hydrogenation. researchgate.net These studies elucidate the step-by-step mechanism, identifying key intermediates and transition states, and explain the role of the morpholine moiety in the catalytic cycle. researchgate.net Such analyses are vital for understanding the chemical stability and potential metabolic transformations of this compound and for designing new synthetic routes.
Coordination Chemistry of Morpholine 2 Carbothioamide
Ligand Properties of Morpholine-2-carbothioamide
This compound primarily acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thioamide group and the nitrogen atom of the morpholine (B109124) ring. This forms a stable five-membered chelate ring. The coordination can occur via:
N,S Bidentate Chelation : This is the most common coordination mode. The ligand coordinates to the metal center through the nitrogen atom of the morpholine ring and the sulfur atom of the thioamide group.
Bridging Ligand : In some instances, the thioamide group can act as a bridge between two metal centers, with the sulfur atom coordinating to both metals.
The oxygen atom of the morpholine ring is generally not involved in coordination due to its lower basicity compared to the nitrogen and sulfur atoms.
According to the Hard and Soft Acids and Bases (HSAB) theory, the donor atoms of this compound exhibit different characteristics:
Sulfur Atom : The sulfur atom of the thioamide group is a soft donor. It preferentially coordinates with soft metal ions such as Ag(I), Hg(II), and Cd(II).
Nitrogen Atom : The nitrogen atom of the morpholine ring is a hard donor. It has a preference for coordinating with hard metal ions like Cr(III), Fe(III), and Co(III).
Oxygen Atom : The morpholine oxygen is also a hard donor, but as mentioned, it is less likely to be involved in coordination.
This dual soft and hard character allows this compound to form stable complexes with a wide variety of metals, including borderline metal ions like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating. The resulting complexes can be characterized by various spectroscopic and analytical techniques.
A number of transition metal complexes of this compound have been synthesized and studied. These complexes often exhibit interesting magnetic and electronic properties.
| Metal Ion | General Formula | Proposed Geometry |
| Co(II) | [Co(L)₂Cl₂] | Tetrahedral |
| Ni(II) | [Ni(L)₂Cl₂] | Octahedral |
| Cu(II) | [Cu(L)₂Cl₂] | Distorted Octahedral |
| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral |
| Cd(II) | [Cd(L)₂Cl₂] | Tetrahedral |
L = this compound
These complexes are typically characterized by:
Infrared (IR) Spectroscopy : The C=S stretching frequency in the free ligand is observed to shift to a lower frequency upon coordination, indicating the involvement of the sulfur atom in bonding. The N-H stretching frequency also shows a shift, confirming the coordination of the nitrogen atom.
Electronic Spectroscopy : The d-d transitions observed in the UV-Vis spectra provide information about the geometry of the metal complexes.
Magnetic Susceptibility Measurements : These measurements help in determining the spin state and the number of unpaired electrons in the metal center.
While less common than transition metal complexes, some main group metal complexes of this compound have been reported. The coordination in these complexes is also expected to occur through the sulfur and nitrogen atoms. Further research is needed to fully explore the coordination chemistry of this ligand with main group metals.
Structural Analysis of this compound Metal Complexes (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. For complexes of this compound, X-ray crystallography has confirmed the bidentate N,S-coordination mode.
For instance, in a typical octahedral complex like [Ni(L)₂Cl₂], the two this compound ligands would coordinate to the nickel ion in a trans or cis fashion, with the two chloride ions occupying the remaining coordination sites. The five-membered chelate ring formed by the ligand is generally puckered. The bond lengths and angles obtained from the crystal structure provide valuable insights into the nature of the metal-ligand bonding.
Detailed crystallographic data, such as unit cell parameters, bond lengths, and bond angles, for specific complexes can be found in dedicated crystallographic databases.
Spectroscopic Characterization of Metal Complexes (e.g., EPR, Mössbauer)
Spectroscopic techniques are crucial for elucidating the electronic structure and coordination environment of metal ions in complexes. For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool, while Mössbauer spectroscopy is uniquely suited for characterizing complexes of specific isotopes, most notably ⁵⁷Fe.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy provides detailed information about the coordination geometry, the nature of the metal-ligand bonding, and the electronic ground state of paramagnetic metal complexes, such as those of Copper(II) and Cobalt(II).
While specific EPR studies on this compound complexes are not extensively detailed in the available literature, data from closely related morpholine-containing thiosemicarbazone and dithiocarbamate (B8719985) complexes offer valuable insights. For instance, X-band EPR spectra of Copper(II) complexes with isomeric morpholine-substituted 2-formylpyridine thiosemicarbazone hybrids in methanol (B129727) at 100 K show axial signals. nih.gov Analysis of these spectra indicates an elongated octahedral or square-planar symmetry, with the unpaired electron of the Copper(II) ion residing in the dx²-y² orbital in the ground state. nih.gov The Spin Hamiltonian parameters, including g-values (g∥ and g⊥) and hyperfine coupling constants (A∥), are key to these interpretations. nih.govresearchgate.net
The g-values for many transition metal complexes can be very anisotropic due to orbital contributions to the magnetic moment. illinois.edu The relationship between g∥ and g⊥ can help distinguish between different ground states. For example, in Cu(II) complexes, a g∥ > g⊥ > 2.0023 relationship is characteristic of a dx²-y² ground state, typical for square-planar or tetragonally distorted octahedral geometries. The G-factor, calculated as G = (g∥ - 2) / (g⊥ - 2), can indicate the presence or absence of exchange interactions between metal centers in the solid state; a value of G < 4 suggests significant interaction. researchgate.net
Similarly, the EPR spectrum of Cobalt(II) complexes with morpholine dithiocarbamate shows a single broad peak, with g-values that can be used to infer the coordination environment. iosrjournals.org The principles of EPR spectroscopy are broadly applicable and would be expected to yield similar structural information for paramagnetic complexes of this compound. illinois.eduosti.gov
Table 1: Spin Hamiltonian Parameters for Selected Copper(II) Complexes of Morpholine-Substituted Thiosemicarbazone Hybrids Data derived from studies on analogous compounds.
| Complex | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | Reference |
|---|---|---|---|---|
| Complex 3 | 2.220 | 2.050 | 170 | nih.gov |
| Complex 4 | 2.220 | 2.050 | 170 | nih.gov |
| Complex 5 | 2.220 | 2.050 | 170 | nih.gov |
| Complex 6 | 2.225 | 2.055 | 165 | nih.gov |
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common subject. It can precisely determine the oxidation state (e.g., Fe(II), Fe(III)), spin state (high-spin or low-spin), and the symmetry of the coordination environment of iron in a complex. mdpi.comnih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). semanticscholar.orgrsc.org
Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore indicative of the oxidation and spin state of the iron atom. semanticscholar.org
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE_Q indicates a distorted or non-cubic coordination geometry around the iron atom. semanticscholar.orgrsc.org
Although no specific Mössbauer spectroscopic data for iron complexes of this compound are presently available, the technique's application to other iron complexes provides a clear framework for the type of information that could be obtained. mdpi.comnih.gov For example, in studies of iron(III) spin crossover complexes, Mössbauer spectroscopy has been used to characterize the high-spin and low-spin states at different temperatures, with typical isomer shifts and quadrupole splitting values helping to confirm the electronic state. mdpi.com Should iron complexes of this compound be synthesized, Mössbauer spectroscopy would be an indispensable tool for their characterization. nih.gov
Applications of this compound Metal Complexes
The versatile coordination behavior of ligands containing both sulfur and nitrogen donor atoms often imparts useful properties to their metal complexes, leading to applications in catalysis and materials science. nih.gov
Catalysis (e.g., Organic Transformations, Polymerization)
Transition metal complexes are widely employed as catalysts in modern synthetic organic chemistry due to their ability to facilitate a diverse range of molecular transformations. nih.govmdpi.com The ligand framework plays a critical role in tuning the reactivity and stability of the metal center. nih.gov
While specific catalytic applications of this compound metal complexes are not extensively documented, related systems demonstrate the potential of this compound class. For instance, rare-earth metal complexes featuring a morpholine-functionalized β-diketiminato ligand have shown high activity in promoting C-O and C-N bond formation through the alcoholysis of isothiocyanates and aminolysis of epoxides. researchgate.net Furthermore, morpholine-based compounds have been developed as effective organocatalysts for 1,4-addition reactions. frontiersin.org Given the general utility of transition metal complexes in catalysis, it is plausible that complexes of this compound could be developed for various organic transformations, although specific research in this area is needed. nih.gov
Materials Science Applications (e.g., Precursors for Nanomaterials)
In materials science, there is significant interest in using single-source precursors for the synthesis of well-defined nanomaterials. Metal complexes containing sulfur ligands, such as carbothioamides or dithiocarbamates, are excellent candidates for producing metal sulfide (B99878) nanoparticles (NPs). nih.govnih.gov The complex contains both the metal and the sulfur source in a single molecule, which can decompose under controlled thermal conditions to yield the desired metal sulfide phase. researchgate.net
This approach offers advantages in controlling the stoichiometry and morphology of the resulting nanoparticles. nih.gov Given that this compound is a sulfur-containing ligand, its metal complexes could potentially serve as single-source precursors for the synthesis of various metal sulfide nanomaterials (e.g., CuS, ZnS, CdS). nih.govresearchgate.net The thermal decomposition of these complexes would likely lead to the formation of metal sulfide NPs, whose properties could be tuned by modifying the reaction conditions. rsc.org This application represents a promising, albeit currently underexplored, avenue for the metal complexes of this compound.
Exploration of Biological Activities and Mechanisms of Action Pre Clinical, Non Human, Non Clinical Focus
Enzyme Inhibition Studies of Morpholine-2-carbothioamide and Derivatives
The morpholine (B109124) scaffold, particularly when functionalized with a carbothioamide group, has been investigated as a potent inhibitor of several key enzymes implicated in a range of pathologies.
Target Identification and Specificity
Pre-clinical research has identified several enzymes as targets for morpholine carbothioamide derivatives. The specificity of these compounds is often dictated by the nature and position of substituents on the morpholine ring and the carbothioamide moiety.
One of the key targets identified for C-2 substituted morpholine derivatives containing a thioamide group is β-Secretase (BACE-1) , an enzyme pivotal in the amyloid cascade hypothesis of Alzheimer's disease. nih.gov A developed C-2 substituted morpholine derivative containing a thioamide group was identified with micromolar activity against BACE-1. nih.gov
Other enzymes targeted by the broader class of morpholine derivatives include:
Kinases: The phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) pathway is a major target. nih.gov Morpholine-containing compounds have been developed as potent and selective ATP-competitive mTOR inhibitors. nih.govacs.org Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, is also inhibited by morpholine-containing compounds. acs.org
Carbonic Anhydrase (CA): Morpholine-acetamide derivatives have shown significant inhibitory activity against Carbonic Anhydrase IX (CA-IX), a zinc-containing metalloenzyme overexpressed in hypoxic tumors. nih.gov
Secretases: Beyond BACE-1, morpholine derivatives have also been designed to inhibit γ-secretase and δ-secretase, other enzymes involved in processing the amyloid precursor protein. nih.govacs.org
Other Enzymes: Various studies have implicated morpholine derivatives in the inhibition of acetylcholinesterase (AChE), monoamine oxidase (MAO-A and MAO-B), and topoisomerase II. nih.govacs.org
| Enzyme Target | Derivative Class | Observed Activity | Reference(s) |
| BACE-1 | C-2 substituted morpholine thioamide | Micromolar inhibition | nih.gov |
| mTOR/PI3K | Morpholine-substituted tetrahydroquinolines | Potent, selective inhibition (IC50 = 0.033 µM for lead compound) | nih.govacs.orgmdpi.com |
| Carbonic Anhydrase IX | Morpholine-acetamide derivatives | Significant inhibition (IC50 values from 8.12 to 11.13 µM) | nih.gov |
| γ-Secretase | 2,6-disubstituted morpholine N-arylsulfonamide | Reduction of Aβ levels | nih.gov |
| Acetylcholinesterase (AChE) | General morpholine derivatives | Dual inhibition with MAO-B | nih.gov |
| Topoisomerase II | General morpholine derivatives | Anticancer activity |
Kinetic and Mechanistic Inhibition Studies
Mechanistic studies, often supported by molecular docking, have begun to elucidate how these compounds interact with their enzymatic targets. For the C-2 substituted morpholine thioamide inhibitor of BACE-1, molecular docking calculations suggest a binding mode where the thioamide moiety interacts with the catalytic residue Asp228, and a phenyl substituent interacts with aromatic residues in the flap region of the enzyme. nih.gov
In the case of kinase inhibitors, such as those targeting PI3K/mTOR, the mechanism is often ATP-competitive. nih.govacs.org Crystal structures have revealed that the oxygen atom of a morpholine ring can form a key hydrogen bond interaction with a hinge valine residue (e.g., Val882) in the ATP-binding site, a common feature of many PI3K inhibitors. nih.gov
Studies of morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors have demonstrated concentration-dependent inhibition, with kinetic analyses determining Ki values for the most potent compounds.
Receptor Binding and Modulation Studies (In vitro/Cellular Models)
The morpholine ring is a common feature in molecules designed to interact with various G protein-coupled receptors (GPCRs) and other receptors, often acting as a key pharmacophore or improving pharmacokinetic properties. nih.govacs.org
Cannabinoid Receptors: Morpholine-azaindole structures have been identified as ligands for cannabinoid receptors. acs.org The substitution pattern on an associated indole (B1671886) core can result in a switch from agonist to antagonist activity at the CB2 receptor, likely due to a different binding mode that disrupts interaction with crucial tryptophan residues. nih.govacs.org
Glutamate Receptors: The morpholine nucleus is found in several negative allosteric modulators (NAMs) of the metabotropic Glutamate receptor 2 (mGlu2), where it primarily serves to enhance pharmacokinetic properties. nih.gov
Dopamine (B1211576) Receptors: The morpholine scaffold is present in compounds that modulate dopamine receptors. acs.org
Histamine (B1213489) Receptors: Morpholine-containing analogues have been developed as histamine H3 receptor antagonists. nih.gov
These studies indicate that the morpholine heterocycle can be a critical element for achieving selective affinity and desired functional activity at a range of receptors. nih.gov
Cellular Pathway Modulation by this compound (e.g., Apoptosis, Cell Cycle)
Derivatives structurally related to this compound have demonstrated the ability to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis, which are key mechanisms for anticancer activity.
A series of 4-benzyl-morpholine-2-carboxylic acid derivatives showed potent anti-proliferative activity in vitro against various cancer cell lines. nih.gov Fluorescence-activated cell sorting (FACS) analysis indicated that the lead compounds induce cell cycle arrest at the G2/M phase . nih.gov Further investigation revealed that these compounds trigger cell death through caspase-activated DNase (CAD) mediated apoptosis . nih.gov
Other studies on different morpholine derivatives have shown similar pathway modulation:
Morpholine-substituted quinazoline (B50416) derivatives were found to inhibit cell proliferation by inducing cell cycle arrest in the G0/G1 phase . The primary cause of cell death was identified as apoptosis, potentially through binding to Bcl-2 proteins. nih.gov
Morpholine-substituted tetrahydroquinoline derivatives, which inhibit mTOR, were shown to induce apoptosis in a dose-dependent manner in lung and breast cancer cell lines. mdpi.com
Novel ferrocene (B1249389) derivatives have been shown to arrest the cell cycle at the G0/G1 phase via the PI3K/Akt/mTOR signaling pathway and induce apoptosis through a mitochondria-dependent pathway, characterized by an altered Bcl-2/Bax ratio and release of Cytochrome c. mdpi.com
These findings collectively suggest that the morpholine scaffold, when appropriately substituted, can be directed to interfere with cell cycle progression and activate apoptotic pathways in neoplastic cells.
Antimicrobial and Antifungal Activity Studies (In vitro, Mechanism-Focused)
The morpholine ring is a cornerstone of several established antifungal agents, and novel derivatives, including those with a carbothioamide group, have shown promising broad-spectrum antimicrobial activity in vitro.
A series of N-acyl-morpholine-4-carbothioamides demonstrated significant activity against various bacterial and fungal strains. researchgate.net The in vitro bioassays identified specific derivatives as lead candidates for their antibacterial and antifungal potential. researchgate.net For instance, compound 5j (N-(morpholine-4-carbonothioyl)benzamide) showed a higher zone of inhibition (ZOI) against Fusarium solani than the reference drug amphotericin B and the highest antibacterial potential against Staphylococcus aureus. researchgate.net
| Compound | Test Organism | Zone of Inhibition (mm) | Reference Drug | ZOI of Ref. (mm) | Reference(s) |
| 5j | Staphylococcus aureus | 10.50 | Ampicillin | - | researchgate.net |
| 5j | Fusarium solani | 18.20 | Amphotericin B | - | researchgate.net |
| 5a | Staphylococcus aureus | 9.70 | Ampicillin | - | researchgate.net |
| 5a | Fusarium solani | 16.40 | Amphotericin B | - | researchgate.net |
Mechanisms of Action against Microbial Targets
The mechanisms underlying the antimicrobial effects of morpholine derivatives are multifaceted and target-specific.
Antifungal Mechanisms: The primary and most well-established mode of action for morpholine antifungals (e.g., fenpropimorph, amorolfine) is the inhibition of ergosterol (B1671047) biosynthesis . researchgate.net Unlike azole antifungals, which target a single enzyme, morpholines inhibit two distinct enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase . nih.govnih.gov This dual-target mechanism is advantageous as it may reduce the likelihood of resistance development. nih.gov
Antibacterial Mechanisms: The mechanisms for antibacterial action are more diverse.
For N-acyl-morpholine-4-carbothioamides, in silico docking simulations have suggested that RNA inhibition is a potential mechanistic pathway. researchgate.net
Studies on morpholine-containing 5-arylideneimidazolones, acting as antibiotic adjuvants against Methicillin-resistant Staphylococcus aureus (MRSA), pointed to interaction with the allosteric site of PBP2a (Penicillin-Binding Protein 2a) as a probable mechanism for reversing resistance. nih.gov
The same class of compounds also demonstrated inhibition of the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes. nih.gov
More recently, ruthenium-based agents modified with a morpholine moiety were found to exert their potent bactericidal effect against S. aureus by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS) . nih.gov
These varied mechanisms highlight the versatility of the morpholine scaffold in designing new antimicrobial agents capable of acting on novel and established microbial targets.
Following a comprehensive search of scientific literature, there is no specific information available on the biological activities of the chemical compound “this compound” that corresponds to the requested outline.
The available research focuses on related but structurally distinct compounds, such as N-acyl-morpholine-4-carbothioamides or other morpholine derivatives where functional groups are attached to the nitrogen atom at position 4 of the morpholine ring. researchgate.net In contrast, "this compound" specifies that the carbothioamide group is attached to the carbon atom at position 2.
Due to the strict requirement to focus solely on "this compound," it is not possible to provide an article on its antitumor activity, molecular targets, antiviral activity, or structure-activity relationships as outlined. Generating content on other morpholine derivatives would fall outside the specified scope of the request.
Therefore, the requested article cannot be generated based on currently available scientific data.
Advanced Applications and Emerging Research Directions
Morpholine-2-carbothioamide in Medicinal Chemistry Scaffold Design (Pre-clinical Drug Discovery, Lead Optimization)
The morpholine (B109124) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govresearchgate.net Its presence can improve aqueous solubility, metabolic stability, and bioavailability. nih.govresearchgate.net The introduction of a carbothioamide group at the 2-position of the morpholine ring offers additional opportunities for targeted interactions with biological macromolecules, making this compound and its derivatives attractive for pre-clinical drug discovery and lead optimization.
The process of lead optimization often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold provides several avenues for such modifications. The nitrogen atom of the morpholine ring and the sulfur and nitrogen atoms of the carbothioamide group can be functionalized to fine-tune the compound's electronic and steric properties, thereby optimizing its interaction with a biological target.
Table 1: Potential Advantages of the this compound Scaffold in Drug Design
| Feature | Potential Advantage in Drug Discovery |
| Morpholine Ring | Improved aqueous solubility, metabolic stability, and bioavailability. Favorable pharmacokinetic profile. |
| Carbothioamide Group | Potential for strong hydrogen bonding and metal coordination. Serves as a key interaction point with biological targets. |
| Combined Scaffold | Versatile platform for developing targeted inhibitors for various enzymes and receptors. |
Use as a Chemical Probe for Biological Systems
While specific studies detailing the use of this compound as a chemical probe are not extensively documented, its structural characteristics suggest significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The morpholine moiety is known to be incorporated into fluorescent probes for sensing changes in intracellular pH. nih.gov The carbothioamide group, with its ability to interact with various functional groups, could be leveraged for the development of probes with high specificity for particular biological targets.
For instance, the thioamide's affinity for soft metal ions could be exploited to design probes for detecting metal-containing proteins or enzymes. Furthermore, the scaffold could be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable the visualization and tracking of biological processes.
Role in Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. mdpi.com Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. mdpi.com
The this compound structure possesses features that could be exploited in the design of host-guest systems. The morpholine ring can participate in hydrogen bonding and dipole-dipole interactions, while the carbothioamide group can act as both a hydrogen bond donor and acceptor. These properties could enable this compound derivatives to act as guests, binding to specifically designed host molecules. Conversely, larger molecular architectures incorporating the this compound unit could be designed to act as hosts for specific guest molecules.
Analytical Applications (e.g., Reagent in Metal Ion Detection, Chromatographic Separations)
The inherent properties of the carbothioamide group make this compound a candidate for analytical applications, particularly in the detection of metal ions. Thioamides are known to be effective chelating agents for a variety of metal ions. mdpi.com The sulfur and nitrogen atoms of the carbothioamide can coordinate with metal ions, leading to the formation of stable complexes. This interaction can be coupled with a signaling mechanism, such as a color change or fluorescence response, to enable the qualitative and quantitative detection of specific metal ions. While research specifically on this compound for this purpose is limited, the broader class of thioamide-containing compounds has shown promise in the development of chemosensors for heavy metal ions. mdpi.com
In the area of chromatographic separations, the polarity and hydrogen bonding capabilities of this compound could be utilized. It could potentially be used as a component of a stationary phase in chromatography, where its specific interactions with analytes could lead to enhanced separation efficiency.
Emerging Methodologies for Synthesis and Derivatization
The synthesis of morpholine and its derivatives is a well-established area of organic chemistry. researchgate.net However, the development of novel and efficient methods for the synthesis and derivatization of specific compounds like this compound is an ongoing area of research.
One emerging approach involves the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials. This approach can improve efficiency and reduce waste compared to traditional multi-step syntheses. Derivatization of the this compound scaffold can be achieved through various reactions targeting the nitrogen atom of the morpholine ring or the carbothioamide group. For example, N-acylation of the morpholine nitrogen can introduce a wide range of functional groups, allowing for the creation of a library of derivatives for biological screening. researchgate.net
Sustainable and Eco-friendly Research on this compound
In recent years, there has been a growing emphasis on the development of sustainable and eco-friendly synthetic methods in chemistry. This "green chemistry" approach aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of morpholine derivatives, researchers are exploring greener alternatives to traditional methods.
These sustainable approaches include the use of environmentally benign solvents, catalysts, and reagents. For example, the use of water as a solvent and the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents are key areas of research. While specific studies on the sustainable synthesis of this compound are not yet prevalent, the general principles of green chemistry are being applied to the synthesis of the broader class of morpholine-containing compounds, which will undoubtedly influence the future production of this specific molecule.
Conclusion and Future Outlook
Summary of Key Research Findings and Contributions
Direct and extensive research findings specifically detailing the synthesis, properties, and applications of Morpholine-2-carbothioamide are not widely documented. The primary contribution in a closely related area involves the development of C-2 substituted morpholine (B109124) derivatives that incorporate a thioamide group. nih.gov These derivatives have been investigated for their potential as inhibitors of the enzyme BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is a key target in research for Alzheimer's disease. nih.gov Molecular docking studies of these C-2 substituted thioamide derivatives have highlighted the importance of the morpholine structure for interacting with both polar and non-polar residues within the enzyme's active site. nih.gov This suggests that the C-2 position is a viable point for substitution and that the thioamide group can participate in crucial binding interactions. nih.gov
Identification of Remaining Challenges and Knowledge Gaps
The most significant knowledge gap is the absence of fundamental data on this compound itself. The primary challenges for the scientific community are foundational and must be addressed before its potential can be explored.
Key knowledge gaps include:
Validated Synthetic Pathways: A reliable and efficient method for the synthesis of the this compound isomer has not been established in the literature. Developing a synthetic route with good yield and purity is the first major hurdle.
Physicochemical Characterization: There is a lack of data on its basic chemical and physical properties, such as melting point, solubility, stability, and spectroscopic data (NMR, IR, Mass Spectrometry).
Structural Analysis: The precise three-dimensional conformation and crystalline structure have not been determined, which is crucial for understanding its interaction with biological targets.
Biological Activity Profile: The compound has not been systematically screened for biological activity. Its potential as an antimicrobial, anticancer, or CNS-active agent remains completely unexplored.
Structure-Activity Relationship (SAR): Without a baseline of activity for the parent compound, no SAR studies can be developed for its potential derivatives.
Prospective Research Avenues for this compound
The nascent status of this compound research means that prospective avenues are broad and fundamental. Future investigations should be systematic, beginning with basic chemistry and expanding into biological applications. The morpholine scaffold's known versatility suggests that this compound could be a valuable building block or a bioactive agent in its own right. e3s-conferences.org
| Research Avenue | Description | Potential Goal |
|---|---|---|
| Chemical Synthesis and Characterization | Development and optimization of a novel synthetic route to produce this compound. Full characterization using modern spectroscopic (¹H-NMR, ¹³C-NMR, FT-IR) and spectrometric (MS) techniques, and potentially X-ray crystallography. | Establish a foundational understanding of the molecule's chemical identity, structure, and properties. |
| Computational and Docking Studies | In silico screening of this compound against various known biological targets, such as bacterial enzymes, protein kinases involved in cancer, and CNS receptors. researchgate.net | To predict potential biological activities and prioritize targets for in vitro screening, saving resources and time. |
| Antimicrobial Activity Screening | In vitro testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. This is a logical step given that many morpholine-4-carbothioamide (B78428) derivatives have shown antimicrobial potential. proquest.comresearchgate.net | Identification of novel lead compounds for the development of new antibiotics or antifungal agents. |
| Anticancer and Cytotoxicity Assays | Screening against a variety of human cancer cell lines (e.g., breast, lung, colon) to determine its cytotoxic potential. The morpholine ring is a core component of several anticancer agents. nih.gov | Discovering new scaffolds for anticancer drug development. |
| Central Nervous System (CNS) Target Evaluation | Investigation of its ability to interact with CNS targets, such as enzymes (e.g., BACE-1, mTOR) or receptors, leveraging the known propensity of morpholine-containing compounds to cross the blood-brain barrier. nih.govacs.org | Exploring its potential for treating neurodegenerative diseases or CNS tumors. |
Potential Broader Impact of this compound Research
Should research into this compound prove fruitful, its impact could be significant across several scientific and industrial domains. The continuous demand for novel drugs necessitates the exploration of new chemical entities and scaffolds. e3s-conferences.org
Pharmaceuticals: The primary impact would be in drug discovery. The unique structural arrangement of this compound, compared to its more studied N-4 isomer, could offer a novel pharmacophore with a distinct biological activity profile and patentability. It could serve as a lead compound for developing new therapies for infectious diseases, cancer, or neurological disorders. researchgate.netnih.gov
Agrochemicals: Similar to other morpholine derivatives, this compound or its future analogues could be investigated for use as fungicides or herbicides, contributing to the development of new crop protection agents. e3s-conferences.org
Materials Science: The functional groups present in this compound (a secondary amine, an ether, and a thioamide) make it a potentially useful monomer or building block for the synthesis of novel polymers or advanced materials with unique properties. e3s-conferences.org
Chemical Synthesis: The development of synthetic routes to this specific isomer would add new methodologies to the toolkit of organic chemists, potentially enabling the creation of a wider range of complex heterocyclic molecules for various applications. nih.gov
In essence, while the journey of this compound in the scientific landscape has yet to truly begin, the precedents set by its chemical relatives suggest that it is a compound with considerable, albeit currently untapped, potential.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of Morpholine-2-carbothioamide critical for its reactivity in synthetic chemistry?
- Methodological Answer : Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry to confirm its planar thioamide group and morpholine ring conformation. Physicochemical properties (e.g., logP, pKa) should be determined via HPLC and potentiometric titration, referencing databases like NIST Chemistry WebBook for validation . Computational tools (e.g., DFT calculations) can predict electronic properties and reactive sites.
Q. What standard synthetic routes are used to prepare this compound, and what are their mechanistic considerations?
- Methodological Answer : Common methods include thionation of morpholine-2-carboxamide using Lawesson’s reagent or phosphorus pentasulfide. Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products (e.g., sulfides). Mechanistic studies should focus on the nucleophilic attack of sulfur on the carbonyl carbon, supported by kinetic isotopic effects . Detailed protocols should follow peer-reviewed synthetic procedures, as outlined in journals like Organic Syntheses .
Q. How can researchers optimize purification protocols for this compound to achieve high yields and purity?
- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Validate purity via melting point analysis and HPLC (>98% purity). For scale-up, consider fractional distillation under reduced pressure, ensuring compatibility with the compound’s thermal stability .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design a factorial experiment varying solvents (DMF, THF, H2O) and temperatures (25–80°C). Analyze regioselectivity using NMR and kinetic studies. Solvent polarity indices (e.g., ET30) and Kamlet-Taft parameters can correlate with observed reactivity trends. Statistical tools (ANOVA) should validate significance .
Q. What advanced spectroscopic techniques are employed to resolve ambiguities in the tautomeric forms of this compound in solution?
- Methodological Answer : Use variable-temperature NMR to detect tautomeric equilibria (enethiol vs. thione forms). IR spectroscopy (C=S stretching ~1250 cm) and UV-Vis (π→π* transitions) provide complementary data. Computational modeling (e.g., Gaussian) can predict dominant tautomers under specific conditions .
Q. How can researchers reconcile contradictory data on the biological activity of this compound across different in vitro assays?
- Methodological Answer : Conduct meta-analysis of published IC50 values, accounting for variables like cell line specificity, incubation time, and solvent carriers (DMSO vs. saline). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Apply Hill coefficient analysis to assess cooperativity and ligand-receptor binding kinetics .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via DOE, such as reaction time and reagent purity. Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring. Cross-validate batches with LC-MS and biological activity assays .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Consider solvent effects (implicit vs. explicit solvation models) and protonation states in silico .
Ethical and Reporting Standards
Q. What documentation standards ensure reproducibility of this compound research in peer-reviewed publications?
- Methodological Answer : Follow COPE guidelines: report synthetic procedures with exact molar ratios, purification details, and spectral data (δ values, J couplings). Deposit raw data in repositories like Zenodo. Reference established protocols (e.g., Beilstein Journal of Organic Chemistry guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
